(+)-2-(Benzothiophen-4-yl)-N-methyl-N-((1R,2R)-2-pyrrolidin-1-ylcyclohexyl)acetamide
Overview
Description
- PD117302 is a selective agonist for the κ-opioid receptor. It was first described in a study published in the British Journal of Pharmacology .
- The κ-opioid receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system. Activation of this receptor modulates pain perception, stress responses, and other physiological processes.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for PD117302 are not readily available in the public domain.
- it’s worth noting that PD117302 can be administered intracerebroventricularly (ICV) in animal studies . Industrial production methods remain proprietary.
Chemical Reactions Analysis
- PD117302 likely undergoes various chemical reactions, but detailed information is scarce.
- Common reagents and conditions for its synthesis and functionalization would depend on the specific synthetic route.
Scientific Research Applications
- PD117302’s applications span several fields:
Pharmacology: As a κ-opioid receptor agonist, it could be used to study pain modulation and related pathways.
Biology: Investigating its effects on neuronal signaling and behavior.
Medicine: Potential therapeutic applications, although clinical data are limited.
Industry: If scaled up, it might find use in drug development or research.
Mechanism of Action
- PD117302 activates the κ-opioid receptor, leading to downstream signaling events.
- Molecular targets include G proteins and intracellular kinases.
- Pathways involved may include inhibition of adenylyl cyclase and modulation of ion channels.
Comparison with Similar Compounds
- PD117302’s uniqueness lies in its selectivity for the κ-opioid receptor.
- Similar compounds include other κ-opioid receptor agonists like U-50488H and U-69593 .
Properties
CAS No. |
111728-01-9 |
---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(1-benzothiophen-4-yl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N2OS/c1-22(18-8-2-3-9-19(18)23-12-4-5-13-23)21(24)15-16-7-6-10-20-17(16)11-14-25-20/h6-7,10-11,14,18-19H,2-5,8-9,12-13,15H2,1H3/t18-,19-/m1/s1 |
InChI Key |
SYHJZCCNQDFHJQ-RTBURBONSA-N |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=C4C=CSC4=CC=C3 |
Appearance |
Solid powder |
114419-77-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enzo(b)thiophene-4-acetamide, N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)- N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzo(b)thiophene-acetamide PD 117302 PD-117302 PD117302 RSD 921 RSD-921 trans-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl-)benzo-(b)-thiophene-4-acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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